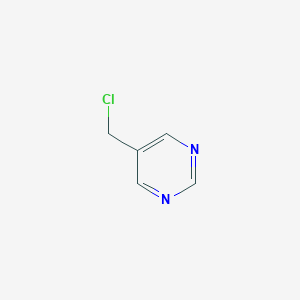

5-(Chloromethyl)pyrimidine

概要

説明

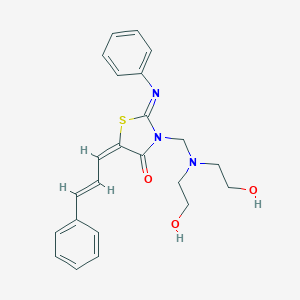

5-(Chloromethyl)pyrimidine is a significant intermediate in the synthesis of various heterocyclic compounds. Its utility in organic synthesis stems from its reactive chloromethyl group, which facilitates further functionalization and incorporation into diverse molecular frameworks.

Synthesis Analysis

The synthesis of 5-(Chloromethyl)pyrimidine derivatives involves halogenation reactions, where iodine and chlorine atoms are introduced into the pyrimidine molecule. For example, the reaction of 5-(2-hydroxyethyl)pyrimidine with hydroiodic acid and phosphoryl chloride introduces iodine and chlorine, respectively, into the C-5 side chain (Gazivoda et al., 2008).

Molecular Structure Analysis

The molecular structure of 5-(Chloromethyl)pyrimidine derivatives has been characterized using techniques such as 1H-NMR, 13C-NMR, MS, IR spectra, and X-ray crystal structure analysis. These studies reveal the planarity of the molecule and the formation of hydrogen-bonded chains in specific derivatives, indicating the importance of intermolecular interactions in determining the solid-state structure (Gazivoda et al., 2008).

Chemical Reactions and Properties

5-(Chloromethyl)pyrimidine undergoes various chemical reactions, including cyclodehydration, alkylation, and substitution reactions. For instance, cyclodehydration of 5-(carboxymethyl)amino-substituted pyrimidines yields novel mesoionic imidazo[1,2-c]pyrimidin-3-one compounds. These reactions highlight the compound's reactivity towards forming new cyclic structures and substituting groups on the pyrimidine ring (Edstrom et al., 1994).

科学的研究の応用

-

Anti-inflammatory Activities

- Field : Medicinal Chemistry

- Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Method : Numerous methods for the synthesis of pyrimidines are described . The target compounds were examined for their COXs inhibitory action both by in vivo and in vitro analyses .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

Fluorescent Molecules

- Field : Materials Science

- Application : A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to several key characteristics .

- Method : The pyrazolo[1,5-a]pyrimidines were synthesized using a simpler and greener synthetic methodology .

- Results : The pyrazolo[1,5-a]pyrimidines allow good solid-state emission intensities .

-

Antioxidants

- Field : Medicinal Chemistry

- Application : Pyrimidines display a range of pharmacological effects including antioxidants . The antioxidant effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Method : Numerous methods for the synthesis of pyrimidines are described . The target compounds were examined for their COXs inhibitory action both by in vivo and in vitro analyses .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .

-

NF-κB and AP-1 Inhibitors

- Field : Medicinal Chemistry

- Application : Several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors .

- Method : Through solution-phase parallel synthesis and high throughput evaluation .

- Results : The tested derivatives were noticed to inhibit both IL-2 and IL-8 levels .

-

Optical Applications

- Field : Material Science

- Application : A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to several key characteristics .

- Method : The pyrazolo[1,5-a]pyrimidines were synthesized using a simpler and greener synthetic methodology .

- Results : The pyrazolo[1,5-a]pyrimidines allow good solid-state emission intensities .

-

Antitumor Scaffold

- Field : Medicinal Chemistry

- Application : Pyrazolo[1,5-a]pyrimidines have been used as an antitumor scaffold .

- Method : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .

- Results : The discussion highlights their anticancer potential and enzymatic inhibitory activity .

Safety And Hazards

将来の方向性

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. There is a need for a single robust method allowing the selective introduction of multiple functional groups . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

特性

IUPAC Name |

5-(chloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-1-5-2-7-4-8-3-5/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDIIDXRVCNTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563354 | |

| Record name | 5-(Chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)pyrimidine | |

CAS RN |

101346-02-5 | |

| Record name | 5-(Chloromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101346-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] Nicotinic Acid Methyl Ester](/img/structure/B27988.png)

![1,4-Diazaspiro[5.5]undecane-2,5-dione](/img/structure/B28015.png)